molecular formula C7H6N2O3 B6252641 5-nitro-2H,3H-furo[3,2-b]pyridine CAS No. 95837-10-8

5-nitro-2H,3H-furo[3,2-b]pyridine

Cat. No.: B6252641
CAS No.: 95837-10-8
M. Wt: 166.1
InChI Key:
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Description

5-nitro-2H,3H-furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitro group attached to the furan ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitropyridine with suitable reagents to form the desired furo[3,2-b]pyridine scaffold. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2H,3H-furo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds, hydroxylated derivatives, and other functionalized molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-nitro-2H,3H-furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-nitro-2H,3H-furo[3,2-b]pyridine include other furo[3,2-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from its analogs is the presence of the nitro group, which significantly enhances its biological activity and potential therapeutic applications. The nitro group contributes to the compound’s ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

95837-10-8

Molecular Formula

C7H6N2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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